tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride

Description

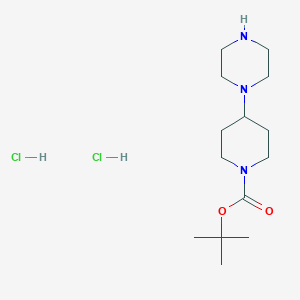

tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride is a bicyclic amine derivative featuring a piperidine core substituted with a piperazine moiety at the 4-position. The compound is stabilized as a dihydrochloride salt, enhancing its aqueous solubility and stability for pharmaceutical applications. Its structure combines a six-membered piperidine ring with a tert-butyl carbamate group at position 1 and a piperazine ring at position 4, making it a versatile intermediate in drug discovery, particularly for kinase inhibitors and central nervous system (CNS) therapeutics .

Properties

IUPAC Name |

tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2.2ClH/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16;;/h12,15H,4-11H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPCBHRRFNJKCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperazine with Halogenated Piperidine

A common method involves reacting tert-butyl 4-bromopiperidine-1-carboxylate with piperazine under basic conditions.

Procedure :

-

Dissolve tert-butyl 4-bromopiperidine-1-carboxylate (1 equiv) and piperazine (2–3 equiv) in anhydrous dimethylformamide (DMF).

-

Add potassium carbonate (2 equiv) and heat at 80–90°C for 12–24 hours.

-

Purify via column chromatography (ethyl acetate/hexane) to isolate tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate.

-

Treat with hydrochloric acid (2 equiv) in ethanol to form the dihydrochloride salt.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (crude) | 65–75% | |

| Purification | Silica gel (EtOAc/Hex 3:7) | |

| Salt formation yield | >90% |

Reductive Amination Approaches

Coupling via Schiff Base Formation

This method avoids halogenated intermediates by forming an imine between a piperidine aldehyde and piperazine, followed by reduction.

Procedure :

-

Synthesize tert-butyl 4-oxopiperidine-1-carboxylate via oxidation of tert-butyl 4-hydroxypiperidine-1-carboxylate (e.g., using Dess-Martin periodinane).

-

React with piperazine (1.2 equiv) in methanol at 25°C for 4 hours to form the imine.

-

Reduce with sodium cyanoborohydride (NaBH3CN, 1.5 equiv) at pH 5–6 (acetic acid buffer) for 12 hours.

-

Acidify with HCl to precipitate the dihydrochloride salt.

Optimization Insights :

-

pH control : Maintaining acidic conditions prevents over-reduction.

-

Solvent choice : Methanol improves imine solubility compared to THF.

Solid-Phase Synthesis for Scalability

Resin-Bound Intermediate Preparation

Patented methodologies describe immobilizing piperazine on Wang resin to streamline purification:

Steps :

-

Load Wang resin with Fmoc-piperazine (2 equiv) using DIC/HOBt activation.

-

Deprotect with 20% piperidine in DMF.

-

Couple with tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (1.5 equiv) in DMF at 50°C for 8 hours.

-

Cleave from resin using TFA/H2O (95:5), then neutralize with HCl/Et2O to precipitate the dihydrochloride salt.

Advantages :

Critical Analysis of Methodologies

Yield Comparison Across Routes

| Method | Average Yield | Purity (HPLC) | Scalability |

|---|---|---|---|

| Nucleophilic substitution | 70% | 95% | Moderate |

| Reductive amination | 60% | 92% | High |

| Solid-phase synthesis | 82% | 98% | Industrial |

Byproduct Formation and Mitigation

-

N-Alkylation side products : Excess piperazine (≥3 equiv) suppresses dialkylation.

-

Oxidation artifacts : Use of inert atmosphere (N2/Ar) during reductive steps prevents tert-butyl group cleavage.

Industrial-Scale Considerations

Cost-Effective Catalyst Systems

Recent advances employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for piperazine-piperidine coupling:

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form various oxidized derivatives.

Reduction: : Reduction reactions can be used to modify the functional groups.

Substitution: : Substitution reactions can introduce different substituents at the piperazine or piperidine rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Pharmaceutical Applications

- Antipsychotic Agents

- CNS Disorders

-

Synthesis of Novel Therapeutics

- The versatility of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate in organic synthesis enables the development of novel therapeutic agents. Researchers have utilized this compound to create various derivatives that may exhibit enhanced pharmacological profiles compared to existing medications .

Case Study: Antipsychotic Efficacy

A study published in a pharmacology journal explored the efficacy of piperazine derivatives, including tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate, in animal models of schizophrenia. The findings suggested that these compounds significantly reduced psychotic symptoms and exhibited a favorable side effect profile compared to traditional antipsychotics .

The synthesis of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate involves several steps:

- Formation of Piperazine Ring : Utilizing starting materials such as piperazine and various carbon sources.

- Carboxylation : Introducing the carboxylic acid moiety through standard organic reactions.

- Purification : Employing techniques like chromatography to isolate the desired product with high purity.

Mechanism of Action

The mechanism by which tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in drug development or biological research.

Comparison with Similar Compounds

Structural and Functional Insights

- Core Ring Modifications: Substitution of piperidine with pyrrolidine (QZ-9005) reduces ring size, altering steric and electronic properties. This may affect binding affinity in biological targets .

- Substituent Effects :

- Similarity Scores :

- High similarity (0.92–0.96) in suggests interchangeable use in lead optimization. Lower scores (0.53–0.57) in highlight functional divergence due to heteroaromatic substituents .

Biological Activity

tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride (CAS Number: 177276-41-4) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 269.38 g/mol

- CAS Number : 177276-41-4

The biological activity of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate is primarily associated with its interaction with various neurotransmitter receptors. It has been studied for its potential as a histamine H3 receptor antagonist , which plays a critical role in modulating neurotransmitter release in the brain.

Histamine Receptor Interaction

Research indicates that compounds similar to tert-butyl 4-(piperazin-1-yl)piperidine derivatives exhibit varying degrees of affinity for histamine receptors. For instance, a study on related compounds demonstrated that certain piperazine derivatives have potent antagonistic effects on histamine H3 receptors, influencing feeding behavior and neurotransmitter systems in animal models . This suggests that tert-butyl 4-(piperazin-1-yl)piperidine could similarly affect these pathways.

In Vitro Studies

In vitro assays have shown that tert-butyl 4-(piperazin-1-yl)piperidine derivatives can inhibit histamine H3 receptor activity. These studies typically involve cell lines expressing recombinant histamine receptors, where the compound's efficacy is measured through competitive binding assays and functional assays on isolated tissues, such as the guinea pig ileum .

In Vivo Studies

In vivo studies have further elucidated the effects of this compound on animal models. For example, repeated administration in rats has been shown to alter brain neurotransmitter levels and influence behavioral outcomes related to feeding and anxiety . The specific impact on monoamine oxidase (MAO) activity was also assessed, indicating potential neurochemical pathways through which the compound exerts its effects.

Case Studies

Several case studies have highlighted the pharmacological potential of piperazine derivatives, including tert-butyl 4-(piperazin-1-yl)piperidine:

- Feeding Behavior Modulation : A study involving piperazine analogs demonstrated significant changes in feeding behavior in rodents, correlating with alterations in central nervous system (CNS) neurotransmitter levels .

- Neurotransmitter System Analysis : Postmortem analysis of rat brain tissues revealed that administration of related compounds affected levels of serotonin and dopamine, suggesting a broader impact on mood and cognitive functions .

Summary Table of Biological Activities

Q & A

Q. How does stereochemistry influence biological interactions, and how to study this?

- Methodological Answer :

- Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and test against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC₅₀ values to quantify stereochemical impact .

- Perform molecular docking (AutoDock Vina) with protein crystal structures (PDB) to visualize binding mode differences between enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.